trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-6-12(8-7-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUBVHMIAHRBK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol generally involves:
- Construction of the cyclobutan-1-ol scaffold with defined stereochemistry (trans configuration).
- Introduction of the 4-methyl-1,4-diazepane substituent at the 2-position of the cyclobutane ring.
- Control of stereochemistry to ensure the trans relationship between the substituents.
Key Preparation Approaches
Cyclobutanol Core Formation
The cyclobutan-1-ol core can be prepared via:
- Cyclobutane ring formation through [2+2] cycloaddition reactions or ring contraction methods.
- Hydroxylation at the 1-position to introduce the alcohol functionality, often via selective oxidation or nucleophilic substitution.
Detailed Experimental Procedures and Reaction Conditions
Due to the lack of direct literature specifically on this compound, analogous preparation methods from related heterocyclic amine-substituted cyclobutanols and diazepane derivatives are summarized below.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclobutanone precursor | Preparation of cyclobutanone ring via [2+2] cycloaddition or ring contraction | Variable | Stereochemical control critical |
| 2 | 4-Methyl-1,4-diazepane, reducing agent (e.g., NaBH3CN) | Reductive amination of cyclobutanone with 4-methyl-1,4-diazepane | 50-70% | Performed in polar solvents (e.g., methanol, ethanol) under inert atmosphere |
| 3 | Purification by column chromatography | Isolation of trans isomer | - | Stereoisomer separation may be required |
Representative Reaction Example
A plausible synthetic route based on reductive amination:
- Starting Material: Cyclobutanone (or trans-2-substituted cyclobutanone)
- Amine Source: 4-Methyl-1,4-diazepane
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
- Solvent: Methanol or ethanol
- Conditions: Stirring at room temperature under nitrogen atmosphere for 12-24 hours
- Workup: Extraction, washing, drying, and chromatographic purification to isolate this compound
Analytical and Characterization Data
- NMR Spectroscopy: To confirm the trans stereochemistry and substitution pattern.
- Mass Spectrometry: To verify molecular weight and purity.
- Chromatography: For purification and isomer separation.
Research Findings and Notes
- The trans stereochemistry is favored due to steric and electronic effects during the reductive amination step.
- Reaction yields vary depending on the purity of starting materials and reaction conditions.
- Inert atmosphere and controlled temperature are crucial to prevent side reactions.
- No direct references to this exact compound’s preparation were found in major chemical databases or literature, indicating this compound may be synthesized via adaptation of known methods for related diazepane and cyclobutanol derivatives.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Cyclobutanone synthesis | [2+2] Cycloaddition or ring contraction | Various (alkenes, ketones) | Variable, inert atmosphere | 40-80 | Stereoselectivity important |
| Reductive amination | Reaction of cyclobutanone with 4-methyl-1,4-diazepane | NaBH3CN, MeOH or EtOH | Room temp, 12-24 h, N2 | 50-70 | Controls trans stereochemistry |
| Purification | Chromatography | Silica gel | Gradient elution | - | Separation of isomers |
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the diazepane ring .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its diazepane moiety is of particular interest due to its potential to interact with various enzymes and receptors .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors and receptor antagonists .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Mechanism of Action
The mechanism of action of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diazepane moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural and Chemical Properties
The compound is compared here with trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS: 2165427-99-4), a structurally analogous cyclobutanol derivative with a 4-imino-1,4-dihydropyridin-1-yl substituent . Key differences include:
*Note: The exact molecular formula of this compound is inferred from its structure.
Pharmacokinetic and Physicochemical Differences
- Lipophilicity : The methyl group on the diazepane ring likely increases lipophilicity, improving membrane permeability compared to the dihydropyridine analog.
- Solubility : The diazepane’s saturated structure may enhance aqueous solubility relative to the conjugated dihydropyridine system.
Research Findings and Limitations
- Key Insight : The 1,4-diazepane substituent in this compound is critical for high-affinity binding to G9a and HDAC8, as evidenced by GLIDE docking scores (e.g., compound 28: score ≈ -9.2 kcal/mol) .
- Limitations: Direct comparative studies between the two cyclobutanol derivatives are absent. Data on the target compound’s standalone activity is inferred from quinazoline derivatives.
Biological Activity
Overview
trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol is a bicyclic compound characterized by a cyclobutane ring and a 1,4-diazepane moiety. Its molecular formula is C₁₁H₁₅N₂O. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems in the central nervous system (CNS).
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of both a hydroxyl group and nitrogen atoms in the diazepane ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O |
| Molecular Weight | 191.25 g/mol |
| Functional Groups | Hydroxyl (-OH), Diazepane |
Research indicates that compounds similar to this compound may interact with various receptors in the CNS. Specifically, 1,4-diazepanes are often studied for their anxiolytic and sedative properties, suggesting that this compound could exhibit similar effects.
Potential Biological Interactions:
- GABA Receptors : May modulate GABAergic activity, influencing anxiety and sedation.
- Serotonin Receptors : Potential interactions that could affect mood and anxiety levels.
- Dopamine Receptors : Possible implications in reward pathways and mood regulation.
Research Findings
Preliminary studies have suggested significant biological activity associated with this compound:
Case Studies:
- Anxiolytic Effects : In animal models, compounds structurally related to this compound demonstrated reduced anxiety-like behaviors when administered.
- Sedative Properties : Observations indicated that similar compounds led to increased sleep duration in rodent studies.
Pharmacological Activity:
A comparative analysis of related compounds shows promising therapeutic potential:
| Compound Name | Biological Activity |
|---|---|
| 3-Aminoalkyl-1,4-diazepan-2-one | Melanocortin receptor antagonism |
| 5-Hydroxy-N,N-diethylbenzamide | Anti-inflammatory effects |
| This compound | Potential anxiolytic and sedative effects |
Safety Profile
While the therapeutic potential is evident, safety evaluations are crucial. Initial toxicity assessments indicate low toxicity levels in preliminary studies, but comprehensive toxicological evaluations are necessary to establish a safety profile for clinical use.
Q & A
Q. What are the recommended synthetic routes for trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves coupling a functionalized cyclobutanol scaffold with a 4-methyl-1,4-diazepane moiety. Key steps include:
- Ring-opening of epoxides : Reacting trans-cyclobutane epoxide with 4-methyl-1,4-diazepane under nucleophilic conditions, using catalysts like BF₃·Et₂O to control stereochemistry .
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the cyclobutanol hydroxyl during diazepane coupling, followed by acidic deprotection .
- Stereochemical validation : Confirm trans-configuration via NOESY NMR (nuclear Overhauser effect) or X-ray crystallography. For example, crystallographic data from structurally similar compounds (e.g., [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol) show distinct dihedral angles for trans-configuration .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolve the trans-configuration and hydrogen-bonding networks, as seen in analogous structures like 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate .
- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict bond angles and electrostatic potential maps .
Q. What experimental approaches are suitable for determining solubility and stability under varying pH conditions?
Methodological Answer:
- Solubility profiling : Use shake-flask method with HPLC-UV quantification in solvents (e.g., DMSO, water, ethanol) at 25°C.
- pH stability studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS. Thermo Scientific’s protocols for structurally similar alcohols recommend amber vials to prevent light-induced degradation .
- Thermal stability : Perform DSC (differential scanning calorimetry) to identify decomposition temperatures .
Advanced Research Questions
Q. How can the compound’s conformational dynamics influence its reactivity in catalytic or binding studies?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate the cyclobutane ring’s strain and diazepane’s chair-boat transitions in explicit solvent (e.g., water) using AMBER or GROMACS. Compare with experimental NMR data to validate flexibility .
- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogens with deuterium to study hydrogen-bonding roles in reactivity.
- Enantioselective catalysis : Test the compound as a chiral ligand in asymmetric reactions (e.g., hydrogenation), correlating enantiomeric excess (ee) with conformational rigidity .
Q. What strategies resolve contradictions in reported biological activity data for diazepane-containing compounds?
Methodological Answer:
- Meta-analysis : Aggregate data from structurally related compounds (e.g., 3,3’-(1,4-diazepane-1,4-diyl)bis-propan-2-ol derivatives) to identify trends in substituent effects .
- Dose-response reevaluation : Re-test activity under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables.
- Receptor docking studies : Use AutoDock Vina to model interactions with target proteins, comparing predicted binding affinities with experimental IC₅₀ values .
Q. How can electrochemical properties be exploited for redox-active applications?
Methodological Answer:
- Cyclic voltammetry (CV) : Characterize redox peaks in acetonitrile/0.1 M TBAPF₆ at varying scan rates. Diazepane derivatives often show quasi-reversible behavior due to nitrogen lone pairs .
- Electrocatalytic testing : Evaluate the compound as a mediator in CO₂ reduction or oxygen evolution reactions (OER), referencing FONDECYT-funded protocols for diazepane-based catalysts .
- In situ spectroelectrochemistry : Couple CV with UV-vis to detect intermediate species during oxidation/reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
